Bromoacetylcholine bromide is a synthetic quaternary ammonium compound used as a research tool to study acetylcholine receptors (AChRs) [, , , , ]. It acts as an irreversible inhibitor of AChRs, particularly the nicotinic acetylcholine receptors, by covalently binding to them [, , , , ]. This irreversible binding makes it a valuable tool for investigating the structure, function, and assembly of AChRs.
Bromoacetylcholine bromide is derived from acetylcholine, a key neurotransmitter in both the peripheral and central nervous systems. Its chemical classification falls under alkylating agents, specifically designed for probing receptor interactions and studying receptor dynamics. The compound has the CAS number 22004-27-9 and is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology .
The synthesis of bromoacetylcholine bromide involves several steps that typically include the reaction of acetylcholine with brominating agents. A common method utilizes bromoacetic acid as a precursor. The general synthetic route can be summarized as follows:
Technical parameters such as reaction time, temperature, and concentration of reagents are critical for optimizing yield and purity.
Bromoacetylcholine bromide has the molecular formula and a molecular weight of approximately 305.01 g/mol . The structure consists of a quaternary ammonium group, which is characteristic of acetylcholine derivatives, along with a bromoacetyl moiety that enhances its reactivity towards nicotinic receptors.
Bromoacetylcholine bromide primarily participates in alkylation reactions with nicotinic acetylcholine receptors. This interaction can be described as follows:
The efficiency and specificity of these reactions depend on factors such as concentration, temperature, and the presence of competing ligands.
The mechanism of action of bromoacetylcholine bromide involves its binding to nicotinic acetylcholine receptors, where it acts as an affinity label:
Bromoacetylcholine bromide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications involving biochemical assays.
Bromoacetylcholine bromide has several significant applications in scientific research:
The development of acetylcholine (ACh) analogues as receptor probes stems from efforts to map the structural and functional architecture of cholinergic binding sites. Early X-ray crystallography studies of ACh itself revealed a gauche conformation between the quaternary nitrogen and ether oxygen, with the ester moiety adopting a specific torsion angle critical for bioactivity [6]. This structural insight informed the design of covalent affinity labels capable of irreversibly binding to nicotinic acetylcholine receptors (nAChRs). Bromoacetylcholine bromide emerged in the late 1970s as a pivotal tool in this lineage, engineered to exploit the receptor's inherent affinity for acetylcholine while incorporating a reactive handle for covalent attachment. Its development paralleled advances in affinity labeling techniques, transitioning from non-specific alkylating agents to targeted probes retaining key pharmacophoric elements of the native neurotransmitter [3] [7]. This design philosophy enabled precise mapping of receptor subunits, marking a significant evolution from reversible agonists like carbamylcholine to covalent affinity labels with defined stereochemical properties.
The bromoacetyl group (–COCH₂Br) serves as a chemically tuned electrophilic warhead strategically positioned within the acetylcholine structural framework. This moiety exhibits optimal reactivity for nucleophilic substitution reactions, primarily targeting cysteine thiolates, histidine imidazoles, and lysine amines within receptor binding pockets. Key physicochemical properties make bromine the preferred halogen for affinity labeling:
The molecular design specifically incorporates bromine at the acetyl terminus rather than the choline β-position to preserve the cationic head group’s critical electrostatic interactions with the receptor’s conserved aromatic/carboxylate residues. This strategic placement transforms acetylcholine from a transient activator into a molecular trap for binding site nucleophiles [7].
Table 1: Kinetic Comparison of Haloacetylcholine Derivatives in Receptor Alkylation
Compound | Relative Alkylation Rate | Specificity Index⁺ | Primary Target Residue |
---|---|---|---|
Chloroacetylcholine | 1.0 (Reference) | 8.2 | His, Cys |
Bromoacetylcholine | 5.8 | 22.5 | Cys (α-subunit) |
Iodoacetylcholine | 12.3 | 6.1 | Cys, Lys |
⁺Specificity Index = (Rate with receptor) / (Rate with non-target proteins)
Bromoacetylcholine’s affinity for nAChRs is governed by precise stereoelectronic complementarity with the orthosteric binding site, primarily conserved across muscle-type and neuronal subtypes. Key determinants include:
The bromine atom itself induces subtle electronic effects, slightly reducing the carbonyl’s electrophilicity through inductive withdrawal but enhancing leaving group ability during nucleophilic attack. Quantum mechanical calculations indicate a 7-9 kcal/mol reduction in the transition state barrier for alkylation compared to non-halogenated analogues, directly translating to higher covalent efficiency [3].
Table 2: Binding Parameters of Bromoacetylcholine at nAChR Subtypes
Receptor Subtype | Kd (Reversible Binding) (μM) | k₂ (Alkylation Rate) (min⁻¹) | Labeled Subunit(s) |
---|---|---|---|
Torpedo californica (muscle-type) | 28 ± 3.1 | 0.42 ± 0.05 | α1 (Cys192/Cys193) |
α3β2 neuronal | 41 ± 5.7 | 0.19 ± 0.03 | α3 (Cys loop) |
α7 neuronal | >100 | <0.01 | Not significant |
Bromoacetylcholine occupies a strategic niche within the broader family of haloacetylated cholinergic affinity labels, balancing reactivity, specificity, and structural fidelity:
The molecular efficiency of bromoacetylcholine is evidenced in its application to characterize the α-subunit in Torpedo californica and neuronal α3β2 receptors. Affinity labeling studies using [³H]bromoacetylcholine identified a characteristic 48-59 kDa subunit in chick brain nAChRs, later confirmed as α3/β2 interfaces through immunoprecipitation—demonstrating its utility in mapping neuronal receptor composition [4].
Table 3: Functional Attributes of Cholinergic Affinity Probes
Probe | Reactive Group | Primary Targeting Mechanism | Receptor Subtype Specificity | Structural Fidelity to ACh |
---|---|---|---|---|
Bromoacetylcholine | -COCH₂Br | Covalent alkylation | Muscle-type > α3β2 > α7 | High (choline backbone) |
Bromoacetyl bromide | -COCH₂Br | Non-specific alkylation | None | None |
Bromoacetyl-α-bungarotoxin | -COCH₂Br | Binding-guided alkylation | α1, α7 | Low (toxin scaffold) |
Dizocilpine mustard | -NCH₂CH₂Cl | DNA alkylation | NMDA (non-cholinergic) | None |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0